molecular formula C13H10FNO2 B15087801 6-(5-Fluoro-2-methoxyphenyl)nicotinaldehyde

6-(5-Fluoro-2-methoxyphenyl)nicotinaldehyde

Cat. No.: B15087801
M. Wt: 231.22 g/mol
InChI Key: VPAHLIRLUDHRNY-UHFFFAOYSA-N
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Description

6-(5-Fluoro-2-methoxyphenyl)nicotinaldehyde is an organic compound that belongs to the class of nicotinaldehydes It features a nicotinaldehyde core substituted with a 5-fluoro-2-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5-Fluoro-2-methoxyphenyl)nicotinaldehyde can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and implementation of efficient purification techniques, would be applicable.

Chemical Reactions Analysis

Types of Reactions

6-(5-Fluoro-2-methoxyphenyl)nicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: 6-(5-Fluoro-2-methoxyphenyl)nicotinic acid.

    Reduction: 6-(5-Fluoro-2-methoxyphenyl)nicotinyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(5-Fluoro-2-methoxyphenyl)nicotinaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(5-Fluoro-2-methoxyphenyl)nicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The fluorine and methoxy groups may also influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Properties

Molecular Formula

C13H10FNO2

Molecular Weight

231.22 g/mol

IUPAC Name

6-(5-fluoro-2-methoxyphenyl)pyridine-3-carbaldehyde

InChI

InChI=1S/C13H10FNO2/c1-17-13-5-3-10(14)6-11(13)12-4-2-9(8-16)7-15-12/h2-8H,1H3

InChI Key

VPAHLIRLUDHRNY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)F)C2=NC=C(C=C2)C=O

Origin of Product

United States

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